3-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline
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Overview
Description
3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is a chemical compound that features a triazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 1-methyl-1H-1,2,4-triazole with an appropriate aniline derivative. One common method involves the use of a high-pressure reactor where methanol and the triazole compound are combined with sodium bicarbonate and palladium on carbon (Pd/C) as a catalyst. The reaction mixture is pressurized with hydrogen and aged at specific temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: This compound can be used in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: It is employed in studies involving enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the aniline moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound has a similar structure but with a methoxy group instead of a methyl group on the triazole ring.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Another related compound used in various synthetic applications.
Uniqueness
3-((1-Methyl-1H-1,2,4-triazol-5-yl)methyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H12N4 |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C10H12N4/c1-14-10(12-7-13-14)6-8-3-2-4-9(11)5-8/h2-5,7H,6,11H2,1H3 |
InChI Key |
BIMVEOLAMDXHFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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